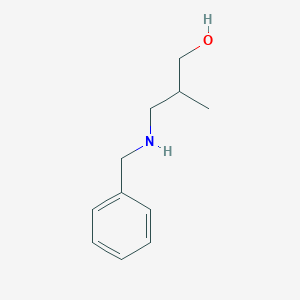

3-(Benzylamino)-2-methylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzylamino)-2-methylpropan-1-ol, also known as BAMMP, is a chemical compound commonly used in scientific research and laboratory experiments. BAMMP is a colorless liquid with a sweet, fruity odor and a boiling point of 83.6 °C. BAMMP is structurally similar to other compounds such as benzyl alcohol, benzyl acetate, and benzyl benzoate. BAMMP is a versatile compound with a wide range of scientific applications, making it a valuable tool in the laboratory.

Wissenschaftliche Forschungsanwendungen

Electrochemical Oxidation Studies

Solvent and Substituent Effects

A study by Thirumoorthi and Elango (2007) investigated the electrochemical oxidation of various substituted benzylamines in a medium of 2-methylpropan-2-ol and water. This research is crucial for understanding the electrochemical behaviors of benzylamines, providing insights into their reactivity and potential applications in synthetic chemistry. The study found that oxidation potential correlated well with substituent constants, highlighting the influence of solvent-solute interactions on reaction mechanisms (Thirumoorthi & Elango, 2007).

Reactivity in Organic Synthesis

Aminolysis of Phenyl Glycidyl Ether

Palchikov et al. (2017) explored the composition of aminolysis products of phenyl glycidyl ether with benzylamine, revealing the ratio of products does not significantly depend on the solvent nature but is primarily determined by the ratio of initial reagents. This study provides essential insights into the reactions involving benzylamine derivatives for organic synthesis applications (Palchikov et al., 2017).

Atmospheric Chemistry

Hydroxyaldehyde Production from Hydroxyl Radical Reactions

Reisen et al. (2003) investigated the production of hydroxyaldehyde from the OH radical-initiated reactions of volatile emissions, including 2-methyl-3-buten-2-ol. This research is significant for understanding the environmental impact of these compounds, particularly their role in forming tropospheric ozone and secondary organic aerosols (Reisen et al., 2003).

Enzymatic Resolution in Asymmetric Synthesis

Lipase-Catalyzed Resolution

The study by Torre, Gotor‐Fernández, and Gotor (2006) on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes highlights the application of biocatalysis in obtaining enantiomerically pure compounds. This research contributes to the field of asymmetric synthesis, offering a pathway to produce enantiopure compounds for pharmaceutical applications (Torre et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(benzylamino)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(9-13)7-12-8-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJARAYMXDYVLBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593343 |

Source

|

| Record name | 3-(Benzylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858834-71-6 |

Source

|

| Record name | 3-(Benzylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)